Ethyl 4-(4-propoxybenzamido)benzoate
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Overview
Description
Ethyl 4-(4-propoxybenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group and a propoxybenzamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-propoxybenzamido)benzoate typically involves a multi-step process. One common method is the esterification of 4-(4-propoxybenzamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of integrated batch reactive distillation columns can optimize the synthesis by improving the conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-propoxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of iron (Fe) for bromination.
Major Products Formed
Oxidation: 4-(4-propoxybenzamido)benzoic acid.
Reduction: 4-(4-propoxybenzamido)benzyl alcohol.
Substitution: 4-(4-propoxybenzamido)-2-bromobenzoate.
Scientific Research Applications
Ethyl 4-(4-propoxybenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing local anesthetics and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-(4-propoxybenzamido)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on sodium ion channels in nerve cells, blocking the conduction of nerve impulses and providing local anesthesia. The compound’s structure allows it to bind to the sodium ion channel, reducing the passage of sodium ions and thereby inhibiting nerve signal transmission .
Comparison with Similar Compounds
Ethyl 4-(4-propoxybenzamido)benzoate can be compared with other benzoate derivatives such as:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).
Ethyl 4-(4-bromobenzamido)benzoate: Similar in structure but with a bromine substituent, which may alter its reactivity and applications.
The uniqueness of this compound lies in its propoxy group, which can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[(4-propoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOWSWPRSQQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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